LP-533401 is an inhibitor of tryptophan 5-hydroxylase 1 (Tph1) that blocks the biosynthesis of gut-derived serotonin, completely inhibiting serotonin production in Tph1-expressing cells at a dose of 1 µM. It prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized and aged mice. LP-533401 has also been used to elucidate the role of gut-derived serotonin in pulmonary hypertension and leukemia in mice. LP533401 is an inhibitor of tryptophan hydroxylase 1, which regulates serotonin production in the gut. LP533401 has an anabolic effect in bone. Inhibiting GDS biosynthesis could become a new anabolic treatment for osteoporosis.
Related Compounds
Serotonin (5-hydroxytryptamine, 5-HT)
Compound Description: Serotonin is a monoamine neurotransmitter primarily synthesized from tryptophan in a two-step pathway. It plays a crucial role in various physiological processes, including mood regulation, appetite, sleep, and bone metabolism [, , , , , , , , , , ].
Relevance: LP533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1) [, , ], the rate-limiting enzyme responsible for serotonin synthesis in the gut and lungs []. By inhibiting Tph1, LP533401 effectively reduces serotonin levels in these tissues and subsequently in circulation [, , , , ], influencing various physiological outcomes explored in the provided studies.
Tryptophan
Compound Description: Tryptophan is an essential amino acid obtained through diet. It serves as a precursor for serotonin and kynurenine, both playing significant roles in various physiological and pathological processes [, , ].
Relevance: (2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid (LP533401) acts upstream in the tryptophan metabolic pathway by inhibiting Tph1, influencing the availability of tryptophan for both serotonin and kynurenine synthesis [, ]. This modulation of tryptophan metabolism by LP533401 contributes to the observed effects on bone health, pulmonary hypertension, and other conditions studied in the provided research papers.
Kynurenine
Compound Description: Kynurenine is a metabolite of tryptophan produced via the kynurenine pathway. It is involved in immune regulation and nervous system function. Dysregulation of kynurenine metabolism is implicated in various diseases, including CKD [, , ].
Relevance: LP533401, by influencing tryptophan availability through Tph1 inhibition [, , ], indirectly affects the kynurenine pathway. This interplay between serotonin and kynurenine pathways, modulated by LP533401, has implications for bone health and other physiological processes investigated in the research papers [, , ].
Citalopram
Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It acts by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels in the brain [].
Relevance: While both citalopram and LP533401 ultimately aim to decrease serotonin signaling, they achieve this through different mechanisms. Citalopram prevents serotonin reuptake at the synapse, while (2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid inhibits its synthesis in the periphery. Interestingly, a study found that combining both drugs showed enhanced effectiveness in managing pulmonary hypertension compared to individual treatments []. This suggests a potential synergistic effect between blocking serotonin synthesis and reuptake in managing specific conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lorcainide hydrochloride is a antiarrhythmic agent with local anaesthetic activity. The antiarrhythmic actions of lorcainide are mediated by an impairment of fast sodium conductance. Pharmacologically, this drug appears effective in suppressing reentry phenomena and ectopic pacemaker activity, especially in the ventricles.
Lorcaserin sulfamate is discontinued (DEA controlled substance). This product is a derivative compound of Lorcaserin Hydrochloride, a novel selective 5-HT2C-receptor agonist for the treatment of obesity.
Lorcaserin hydrochloride hemihydrate is a hydrate that is the hemihydrate form of lorcaserin hydrochloride. Used as an anti-obesity drug. It has a role as an appetite depressant and a serotonergic agonist. It contains a lorcaserin hydrochloride.
Lorcaserin hydrochloride is a hydrochloride obtained by reaction of lorcaserin with one equivalent of hydrochloric acid. Used as an anti-obesity drug. It has a role as a serotonergic agonist and an appetite depressant. It contains a lorcaserin(1+).
Lorcaserin is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine substituted at position 1 by a methyl group and a t position 6 by a chloro group. It has a role as an appetite depressant and an anti-obesity agent. It is an organochlorine compound and a benzazepine. Lorcaserin is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Lorcaserin substance. Lorcaserin (previously APD-356), a highly selective 5HT2C receptor agonist, is used for the treatment of obesity. It has been shown to reduce body weight and food intake in animal models of obesity, and it is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety. Lorcaserin is marketed as a salt form called Belviq, which is lorcaserin hydrochloride. In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market, and the company has submitted a request to voluntarily withdraw the drug. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer. Lorcaserin is a Serotonin-2c Receptor Agonist. The mechanism of action of lorcaserin is as a Serotonin 2c Receptor Agonist, and Cytochrome P450 2D6 Inhibitor. Lorcaserin is a selective serotonin agonist that was used as a weight loss agent. Lorcaserin was in clinical use for eight years when it was withdrawn because of concerns regarding an excess in cancer risk after long term use. In prelicensure studies and while in clinical use, lorcaserin was not found to be associated with serum enzyme elevations during therapy or to instances of clinically apparent liver injury.